![molecular formula C14H18ClNO B14610752 N-[3-(furan-2-yl)propyl]-3-methylaniline;hydrochloride CAS No. 57696-82-9](/img/structure/B14610752.png)
N-[3-(furan-2-yl)propyl]-3-methylaniline;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(furan-2-yl)propyl]-3-methylaniline;hydrochloride is a compound that belongs to the class of furan derivatives Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(furan-2-yl)propyl]-3-methylaniline;hydrochloride typically involves the condensation of furan-2-carbaldehyde with an appropriate amine, followed by further functionalization steps. One common method includes the reaction of furan-2-carbaldehyde with 3-methylaniline in the presence of a suitable catalyst to form the desired product. The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or methanol .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the synthesis. Additionally, purification steps like crystallization or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(furan-2-yl)propyl]-3-methylaniline;hydrochloride undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted furans.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted furans, dihydrofuran derivatives, and furanones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[3-(furan-2-yl)propyl]-3-methylaniline;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-[3-(furan-2-yl)propyl]-3-methylaniline;hydrochloride involves its interaction with specific molecular targets in biological systems. The furan ring can participate in various biochemical pathways, potentially leading to the modulation of enzyme activity or receptor binding. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may interfere with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Furyl)propionic acid
- 2-Furanpropanoic acid
- 2-Furanpropionic acid
Uniqueness
N-[3-(furan-2-yl)propyl]-3-methylaniline;hydrochloride stands out due to its unique combination of a furan ring and aniline moiety, which imparts distinct chemical and biological properties. Compared to other furan derivatives, this compound exhibits enhanced stability and reactivity, making it a valuable candidate for various applications .
Properties
CAS No. |
57696-82-9 |
|---|---|
Molecular Formula |
C14H18ClNO |
Molecular Weight |
251.75 g/mol |
IUPAC Name |
N-[3-(furan-2-yl)propyl]-3-methylaniline;hydrochloride |
InChI |
InChI=1S/C14H17NO.ClH/c1-12-5-2-6-13(11-12)15-9-3-7-14-8-4-10-16-14;/h2,4-6,8,10-11,15H,3,7,9H2,1H3;1H |
InChI Key |
YNNGGTREJZHTRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NCCCC2=CC=CO2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



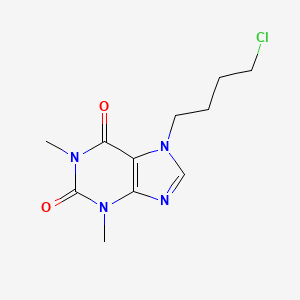
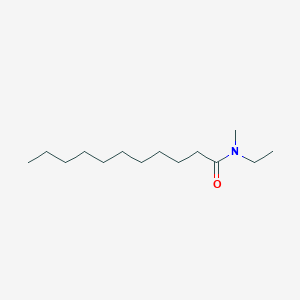
![4-{[2-(Methylsulfanyl)ethyl]sulfanyl}benzene-1,2-diamine](/img/structure/B14610703.png)
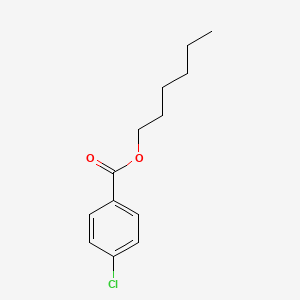
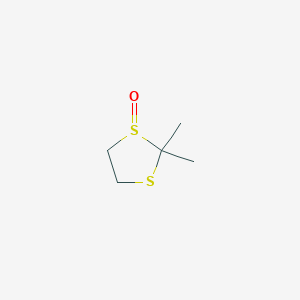

![(Piperazine-1,4-diyl)bis{[5-(3,4-dichlorobutyl)pyridin-2-yl]methanone}](/img/structure/B14610737.png)

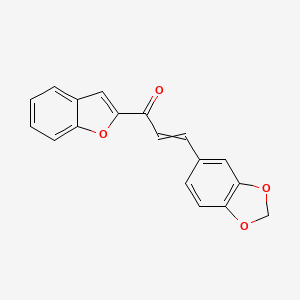


![1-[4-(2-Cyclohexyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one](/img/structure/B14610754.png)

